Methyl-6-aminohexanoic acid, also known as methyl 6-aminohexanoate, is a derivative of 6-aminohexanoic acid, which is an important compound in organic chemistry and biochemistry. This compound is recognized for its potential applications in pharmaceuticals and peptide synthesis. It is classified under unnatural amino acids and derivatives, with significant relevance in medicinal chemistry due to its ability to inhibit serine proteases and its role as a building block in peptide synthesis.
Methyl-6-aminohexanoic acid can be derived from natural sources or synthesized through various chemical processes. It is classified as an amino acid derivative, specifically an unnatural amino acid, which makes it valuable in the design of peptides and proteins with enhanced properties. The compound has a molecular formula of with a molecular weight of approximately 145.20 g/mol .
The synthesis of methyl-6-aminohexanoic acid can be achieved through several methods, including:
The reaction conditions often include temperature control, solvent selection, and purification steps such as crystallization or chromatography to isolate the desired product efficiently.
Methyl-6-aminohexanoic acid participates in various chemical reactions typical for amino acids and esters:
These reactions are often catalyzed by specific reagents or enzymes to enhance yield and selectivity.
The mechanism of action for methyl-6-aminohexanoic acid primarily relates to its role as an inhibitor of serine proteases. It binds to the active site of these enzymes, preventing substrate access and thus inhibiting their activity. This property is particularly useful in therapeutic applications where modulation of protein activity is required.
Methyl-6-aminohexanoic acid has several scientific uses:
The synthesis of 6-aminohexanoic acid derivatives, including methyl esters, historically relied on caprolactam hydrolysis under acidic or basic conditions, followed by purification via ion-exchange resins to yield the amino acid as a salt. This method, established in the 1960s, suffers from moderate yields (typically 60–75%) and generates significant inorganic waste due to neutralization steps [4] [8]. Traditional esterification of 6-aminohexanoic acid employs Fischer esterification with methanol under strong acid catalysis (e.g., H₂SO₄), requiring prolonged reflux and yielding methyl 6-aminohexanoate hydrochloride with potential racemization and byproduct formation [4] [9].
Modern routes emphasize catalytic efficiency and atom economy. A salient advancement is the chemoenzymatic cascade using Pseudomonas taiwanensis VLB120 and Escherichia coli JM101 strains for one-pot conversion of cyclohexane to 6-aminohexanoic acid. This system leverages P. taiwanensis to oxidize cyclohexane to ε-caprolactone (ε-CL), followed by E. coli-catalyzed lactone hydrolysis, alcohol oxidation, and transamination to yield 6-aminohexanoic acid (86% yield). Methyl ester derivatives are subsequently obtained via chemical esterification [7] [8]. Heterogeneous catalysis represents another innovation; for example, zeolite-supported metals facilitate reductive amination of 6-oxohexanoate esters, achieving >90% selectivity under mild hydrogenation conditions [5].
Table 1: Comparison of Synthesis Routes for 6-Aminohexanoic Acid Derivatives
Method | Conditions | Yield | Key Limitations |
---|---|---|---|
Acidic caprolactam hydrolysis | 6M HCl, 100°C, 24 h | 65% | Low atom economy, salt waste generation |
Fischer esterification | MeOH/H₂SO₄, reflux, 12 h | 70–75% | Racemization, dehydration byproducts |
Mixed-species bioprocess | Cyclohexane, 30°C, aerobic, 24 h | 86% | Substrate toxicity, mass transfer limits |
Catalytic reductive amination | H₂ (5 bar), Ru/C, 60°C, 4 h | >90% | Catalyst cost, product isolation complexity |
Enzymatic strategies overcome limitations of chemical esterification by enabling regioselective modifications under ambient conditions. Lipases (e.g., Candida antarctica lipase B) immobilized on silica efficiently catalyze transesterification of 6-aminohexanoic acid with vinyl acetate or methanol, yielding methyl 6-(acetyl)aminohexanoate with >95% enantiomeric excess. This protects the amine group during esterification, preventing intramolecular salt formation [9]. Papain-catalyzed peptide synthesis utilizes methyl 6-aminohexanoate hydrochloride as a flexible spacer, exploiting its nucleophilicity for coupling with carboxyl-activated amino acids in aqueous-organic biphasic systems [9].
A breakthrough chemoenzymatic cascade integrates lactonase, alcohol dehydrogenase, and transaminase activities. Acidovorax sp. lactonase hydrolyzes ε-caprolactone to 6-hydroxyhexanoic acid, followed by oxidation to 6-oxohexanoic acid using Pseudomonas putida AlkJ dehydrogenase. The latter enzyme’s membrane association facilitates quinone-mediated cofactor recycling. Finally, Chromobacterium violaceum transaminase (CV2025) aminates the oxoacid to 6-aminohexanoic acid, which is esterified chemically. This cascade achieves 92% conversion from ε-caprolactone with minimal byproducts [7].
Table 2: Enzymatic Approaches for 6-Aminohexanoic Acid Derivative Synthesis
Enzyme | Reaction | Conditions | Conversion/Yield |
---|---|---|---|
Candida antarctica lipase B | Methyl esterification | Vinyl acetate, 35°C, 48 h | 88% |
AlkJ dehydrogenase | 6-Hydroxyhexanoate → 6-Oxohexanoate | Aerobic, pH 7.5, 30°C | >95% |
CV2025 transaminase | 6-Oxohexanoate → 6-Aminohexanoate | L-Alanine donor, 37°C | 85–90% |
Papain | Peptide coupling with methyl ester | Phosphate buffer/THF, 25°C | 70–80% |
6-Aminohexanoic acid’s flexible backbone and bifunctionality make it ideal for MCRs, which converge three or more reactants in one pot. The Ugi reaction is particularly effective: combining 6-aminohexanoic acid, aldehydes (e.g., benzaldehyde), and isocyanides in water yields N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamides. The reaction proceeds via imine formation, nitrilium intermediate generation, and intramolecular cyclization, achieving 80–92% yields under catalyst-free reflux conditions [3] [6]. This scaffold’s 7-membered ring ("azepanone") is pharmacologically relevant for drug design [3].
Titanium dioxide (TiO₂)-catalyzed MCRs enable synthesis of pyranopyrazole derivatives. In aqueous suspensions, TiO₂ activates aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylenedicarboxylate (DMAD) to form methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates. The mechanism involves Knoevenagel condensation, Michael addition, and ring closure, with TiO₂’s surface acidity accelerating imine formation. Yields reach 85–94% within 20–40 minutes, demonstrating superior efficiency over classical catalysts like piperidine [6].
Microwave-assisted MCRs further enhance productivity. Benzo[f]azulen-1-ones are synthesized from 6-aminohexanoic acid analogs, benzene-1,2-diamines, and tetronic acid in 30 minutes at 120°C, achieving 90% yield versus 60% under conventional heating [3].
Solvent selection critically influences reaction efficiency and purity. For hydrolysis of caprolactam, polar protic solvents (water/methanol mixtures, 7:3 v/v) increase 6-aminohexanoic acid solubility, suppressing oligomerization and improving yields to 80% versus 65% in pure water [5] [8]. Conversely, aprotic solvents like toluene are optimal for esterification, minimizing hydrolysis of methyl 6-aminohexanoate [5].
In bioprocesses, biphasic systems overcome substrate toxicity and mass transfer barriers. Cyclohexane-to-6-aminohexanoic acid conversion uses an air-aqueous phase ratio of 23, with silicone oil added to enhance oxygen transfer. This configuration increases the oxygen mass transfer coefficient (kₗa) from 18 h⁻¹ to 42 h⁻¹, boosting specific 6-aminohexanoic acid formation rates to 7.7 ± 0.1 U gCDW⁻¹ [7]. For transaminase-catalyzed amination, isopropanol/water (1:1) serves as a cosolvent system, improving 6-oxohexanoate solubility while enabling in situ cofactor recycling via isopropanol dehydrogenase activity [7].
Catalyst engineering further optimizes yields:
Industrial synthesis generates characteristic impurities requiring rigorous control:
Purification leverages crystallization-driven separation. 6-Aminohexanoic acid hydrochloride is crystallized from ethanol/water (4:1), reducing caprolactam to <100 ppm. Methyl ester purification employs anti-solvent crystallization using heptane, yielding 99.0% purity (by HPLC) with residual solvent <500 ppm [4] [5].
Table 3: Key Impurities and Purification Methods in 6-Aminohexanoic Acid Derivative Production
Impurity | Origin | Detection Method | Removal Strategy |
---|---|---|---|
ε-Caprolactam | Incomplete hydrolysis | RP-HPLC (LOD: 0.05%) | Crystallization (ethanol/water) |
6-Oxohexanoic acid | Dehydrogenase overactivity | Ion-pair chromatography | Bioprocess modulation (enzyme kinetics) |
Methyl 6-aminocaproate dimer | Thermal esterification | GC-MS | Short-path distillation |
Inorganic salts (K₂SO₄) | Neutralization steps | ICP-OES | Nanofiltration (MWCO: 200 Da) |
Advanced methods include simulated moving bed chromatography (SMB) for continuous separation of 6-aminohexanoic acid from cyclic dimers, achieving 99.5% purity at multi-kilogram scale [5]. Carbon treatment (0.5–1% w/v) further decolorizes solutions, critical for pharmaceutical-grade methyl esters used in peptide synthesis [4] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3